4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol
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Overview
Description
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and are essential for generating biologically active structures . Chlorobenzene derivatives are also commonly used in organic chemistry.
Synthesis Analysis
Indole derivatives can be synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol” would depend on its specific structure. Indole itself is a crystalline compound with a specific odor .Scientific Research Applications
- Indole derivatives have attracted attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of indole-containing compounds on cancer cells . Investigating the specific impact of our compound on cancer cell lines could be valuable.
- Indole derivatives exhibit antimicrobial properties. By modifying the substituents on the indole ring, researchers can fine-tune the antimicrobial efficacy . Investigating the antibacterial and antifungal potential of our compound could be informative.
- Mechanistic studies have revealed that certain indole derivatives inhibit tubulin polymerization, a process crucial for cell division. Our compound might have similar effects, making it relevant for cancer therapy .
- Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Indole derivatives can mimic IAA’s effects and influence plant growth and development . Investigating whether our compound acts as an IAA analog could be interesting.
- Indole derivatives serve as key components in functional molecules. Researchers have used them to create various materials, including dyes, sensors, and catalysts . Our compound’s potential in functional material synthesis warrants exploration.
- Although not directly related to indoles, imidazoles share some similarities. Researchers have made significant advances in the regiocontrolled synthesis of substituted imidazoles, which are essential for pharmaceuticals and other applications . Investigating whether our compound can participate in imidazole synthesis could be intriguing.
Anticancer Properties
Antimicrobial Activity
Tubulin Polymerization Inhibition
Plant Hormone Analogs
Functional Molecules Synthesis
Regioselective Synthesis of Imidazoles
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can inhibit or activate certain biological processes . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
properties
IUPAC Name |
4-chloro-2-[2-(1H-indol-3-yl)ethyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-14-5-6-17(21)13(9-14)10-19-8-7-12-11-20-16-4-2-1-3-15(12)16/h1-6,9-11,20-21H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDECGWOMNGFHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol |
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